molecular formula C13H12ClN5O B2636402 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1376285-50-5

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2636402
CAS No.: 1376285-50-5
M. Wt: 289.72
InChI Key: OYOVEBJDVXUZHA-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a triazole ring, which contributes to its potential biological and pharmacological properties.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the study and development of such compounds, including “N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide”, could be a promising area of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro and ethyl groups.

The next step involves the formation of the triazole ring. . The final step is the coupling of the indole derivative with the triazole ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of both the chloro-substituted indole and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-9-1-2-11-10(5-9)8(6-16-11)3-4-15-13(20)12-7-17-19-18-12/h1-2,5-7,16H,3-4H2,(H,15,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVEBJDVXUZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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